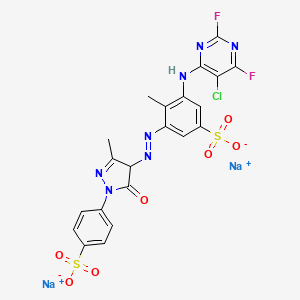![molecular formula C24H18N2O2 B12789208 9a-Benzhydryl-3,3a-dihydrobenzo[f]indazole-4,9-dione CAS No. 7467-87-0](/img/structure/B12789208.png)
9a-Benzhydryl-3,3a-dihydrobenzo[f]indazole-4,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC400593 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of NSC400593 involves several steps, each requiring specific reaction conditions. The synthetic routes typically include:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are often organic compounds with functional groups that can be modified.
Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to facilitate the reactions.
Purification: After the synthesis, the compound is purified using techniques such as crystallization, distillation, or chromatography to ensure the desired purity and yield.
Industrial production methods for NSC400593 may involve scaling up these laboratory procedures, optimizing reaction conditions for larger batches, and ensuring consistent quality control.
Chemical Reactions Analysis
NSC400593 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: NSC400593 can participate in substitution reactions where one functional group is replaced by another, often facilitated by reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include derivatives of NSC400593 with modified functional groups.
Scientific Research Applications
NSC400593 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical methods.
Biology: The compound is studied for its effects on biological systems, including its potential as a biochemical probe or a therapeutic agent.
Medicine: NSC400593 is investigated for its pharmacological properties and potential use in drug development.
Industry: The compound’s stability and reactivity make it useful in industrial processes, such as the synthesis of other chemicals or materials.
Mechanism of Action
The mechanism by which NSC400593 exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. These interactions can lead to various physiological effects, depending on the context in which the compound is used.
Properties
CAS No. |
7467-87-0 |
|---|---|
Molecular Formula |
C24H18N2O2 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
9a-benzhydryl-3,3a-dihydrobenzo[f]indazole-4,9-dione |
InChI |
InChI=1S/C24H18N2O2/c27-22-18-13-7-8-14-19(18)23(28)24(20(22)15-25-26-24)21(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14,20-21H,15H2 |
InChI Key |
PHAJJSDXCOLSSX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(=O)C3=CC=CC=C3C(=O)C2(N=N1)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


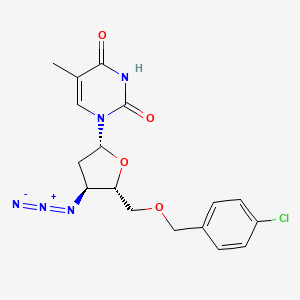
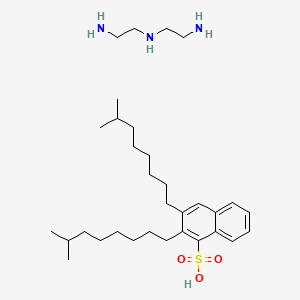
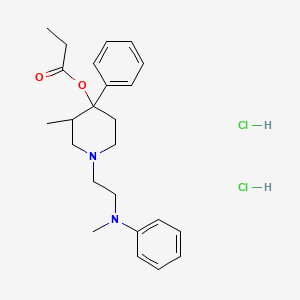

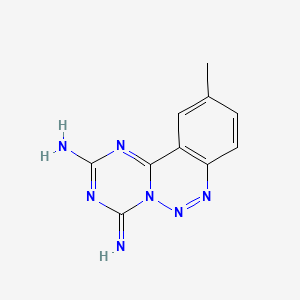
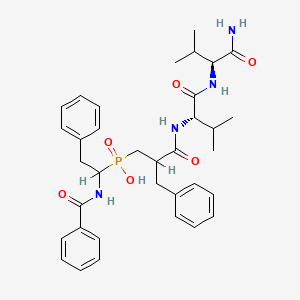

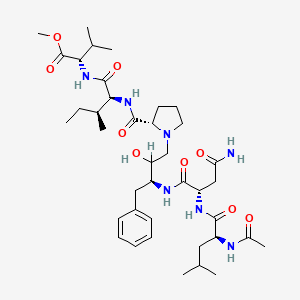
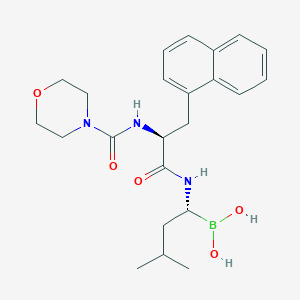
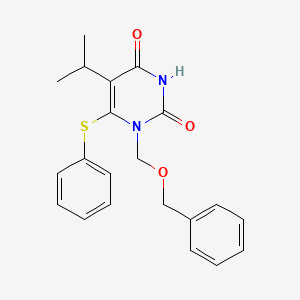
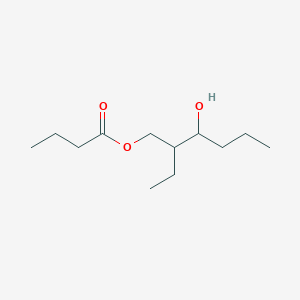
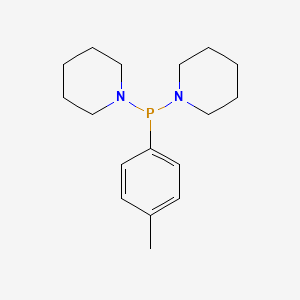
![3,7-Dimethyl-1,4,7,8-tetrahydro-5H-pyrazolo[4,3-d][1,3]oxazepin-5-one](/img/structure/B12789215.png)
